3,3,3-Trifluoro-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)propan-1-one
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Overview
Description
3,3,3-Trifluoro-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)propan-1-one is a fluorinated organic compound characterized by its trifluoromethyl group and quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-Trifluoro-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)propan-1-one typically involves multiple steps, starting with the preparation of the quinoline derivative. One common approach is the nucleophilic substitution reaction, where a quinolin-2-ol derivative reacts with a trifluoromethyl-containing compound under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The use of catalysts and solvents optimized for industrial processes can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can be performed to convert the quinoline moiety into its corresponding hydroquinoline.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the pyrrolidinyl ring.
Common Reagents and Conditions:
Oxidation reactions often use oxidizing agents like potassium permanganate or chromium trioxide.
Reduction reactions may employ reducing agents such as lithium aluminum hydride.
Substitution reactions typically require nucleophiles like amines or alcohols and may be facilitated by catalysts.
Major Products Formed:
Oxidation: Quinone derivatives
Reduction: Hydroquinoline derivatives
Substitution: Various substituted quinolines and pyrrolidines
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex fluorinated molecules, which are valuable in pharmaceuticals and agrochemicals.
Biology: The fluorinated quinoline structure can interact with biological targets, making it useful in the development of new drugs.
Industry: The compound's unique properties make it suitable for use in materials science, particularly in the development of fluorinated polymers and coatings.
Mechanism of Action
The mechanism by which 3,3,3-Trifluoro-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)propan-1-one exerts its effects depends on its molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The quinoline moiety can interact with various enzymes and receptors, leading to biological activity.
Comparison with Similar Compounds
1,1,1-Trifluoro-3-(quinolin-2-yl)propan-2-one
3-(Diphenyl-phosphinoyl)-1,1,1-trifluoropropan-2-ol
1-(3-Hydroxy-quinolin-2-yl)-propan-2-one
Uniqueness: 3,3,3-Trifluoro-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)propan-1-one stands out due to its specific structural features, such as the trifluoromethyl group and the pyrrolidinyl ring, which contribute to its unique chemical and biological properties.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in drug design, materials science, and other fields.
Properties
IUPAC Name |
3,3,3-trifluoro-1-(3-quinolin-2-yloxypyrrolidin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O2/c17-16(18,19)9-15(22)21-8-7-12(10-21)23-14-6-5-11-3-1-2-4-13(11)20-14/h1-6,12H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNKDJMVXAHUAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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